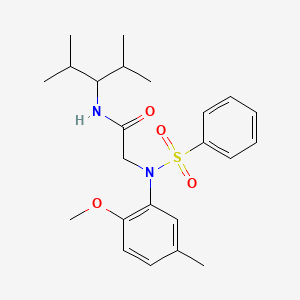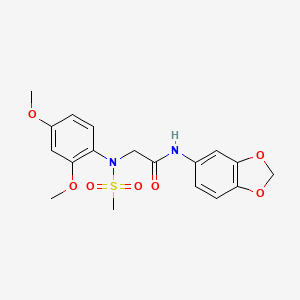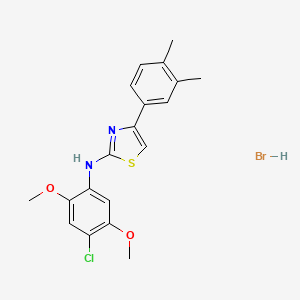
2-(2-methoxyethyl)-N-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyethyl)-N-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that belongs to the class of isoindoline carboxamides. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The exact mechanism of action of 2-(2-methoxyethyl)-N-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methoxyethyl)-N-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide exhibits potent anti-inflammatory and analgesic activities. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been reported to possess neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-methoxyethyl)-N-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its potent biological activity. The compound has been shown to exhibit a wide range of pharmacological effects, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for research on 2-(2-methoxyethyl)-N-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One potential area of investigation is the development of new synthetic methods for producing the compound, which could make it more accessible for use in research. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound and to identify its molecular targets. Finally, the compound's potential as a therapeutic agent for the treatment of various diseases should be further explored in preclinical and clinical studies.
Synthesis Methods
The synthesis of 2-(2-methoxyethyl)-N-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of sodium ethoxide to yield 3-(2-methoxyethyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with phthalic anhydride in the presence of glacial acetic acid to yield the final product.
Scientific Research Applications
2-(2-methoxyethyl)-N-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anti-inflammatory, analgesic, and antitumor activities. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-(2-methoxyethyl)-N-(3-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-25-9-8-21-18(23)15-7-6-12(10-16(15)19(21)24)17(22)20-13-4-3-5-14(11-13)26-2/h3-7,10-11H,8-9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJORRSVHDLFVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5197807.png)
![N-[4-(aminocarbonyl)phenyl]-3-phenoxybenzamide](/img/structure/B5197809.png)
![(3-isopropoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5197817.png)
![1-(2-chlorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5197822.png)
![5-bromo-2-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5197826.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-furyl)methyl]-4-piperidinol](/img/structure/B5197835.png)

![4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5197872.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B5197873.png)


![4-(2,4-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5197908.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5197919.png)
